molecular formula C6H7ClN4O B13884391 3-amino-6-chloro-N-methylpyrazine-2-carboxamide

3-amino-6-chloro-N-methylpyrazine-2-carboxamide

Cat. No.: B13884391
M. Wt: 186.60 g/mol
InChI Key: UVJDQMUYBJFTDO-UHFFFAOYSA-N
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Description

3-amino-6-chloro-N-methylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both amino and chloro substituents on the pyrazine ring makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-chloro-N-methylpyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-haloketones.

    Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using ammonia or amines.

    N-Methylation: The N-methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-chloro-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-amino-6-chloro-N-methylpyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5,6-dichloropyrazine-2-carboxamide
  • 3-amino-6-bromo-N-methylpyrazine-2-carboxamide
  • 3-amino-6-chloro-N-ethylpyrazine-2-carboxamide

Uniqueness

3-amino-6-chloro-N-methylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-6-chloro-N-methylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4O/c1-9-6(12)4-5(8)10-2-3(7)11-4/h2H,1H3,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJDQMUYBJFTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CN=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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